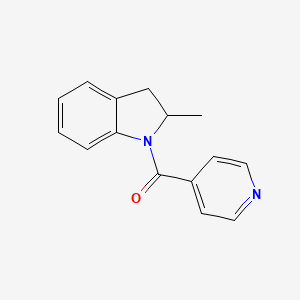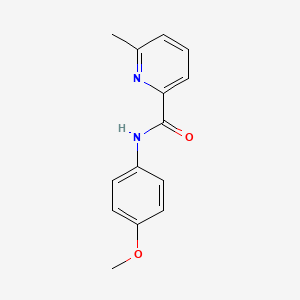
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone, also known as J147, is a synthetic compound that has been found to have neuroprotective and cognitive enhancing effects. It was first synthesized by the Salk Institute for Biological Studies in 2011 and has since been studied extensively for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is not fully understood, but it is believed to work through multiple pathways. It has been shown to increase levels of neurotrophic factors, which promote the growth and survival of neurons. (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone also appears to reduce inflammation and oxidative stress, which are known to contribute to neurodegenerative diseases.
Biochemical and Physiological Effects
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to have a number of biochemical and physiological effects. It has been found to increase mitochondrial function, which is important for energy production in cells. (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone also appears to increase the formation of new synapses, which are important for communication between neurons. Additionally, (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been shown to reduce the accumulation of beta-amyloid and tau proteins, which are hallmarks of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation is that (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for research on (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases. Further studies are needed to determine the optimal dose and administration method for (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone in humans. Additionally, more research is needed to fully understand the mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone and its effects on different pathways in the brain. Finally, (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone may have potential applications in other areas of medicine, such as cancer treatment, and further research is needed to explore these possibilities.
Méthodes De Synthèse
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone is synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole with pyridine-4-carbaldehyde. The resulting compound is then subjected to a series of reactions that lead to the formation of (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone. The synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. (2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone has also been found to enhance cognitive function and improve memory in animal models.
Propriétés
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-10-13-4-2-3-5-14(13)17(11)15(18)12-6-8-16-9-7-12/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINHURIOWNUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-2,3-dihydroindol-1-yl)-pyridin-4-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester](/img/structure/B7538185.png)
![2-[4-(Benzenesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7538189.png)

![6-[4-(3-methylphenyl)piperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7538209.png)
![6-chloro-4-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyrimidine-2,4-diamine](/img/structure/B7538213.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7538226.png)




![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)